molecular formula C20H29ClN2O3 B5408319 [1'-(3-chloro-4-ethoxybenzoyl)-1,3'-bipiperidin-4-yl]methanol

[1'-(3-chloro-4-ethoxybenzoyl)-1,3'-bipiperidin-4-yl]methanol

Cat. No.: B5408319
M. Wt: 380.9 g/mol
InChI Key: AEZRBXAXVCVNFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1'-(3-chloro-4-ethoxybenzoyl)-1,3'-bipiperidin-4-yl]methanol, also known as CEBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CEBM is a unique molecule that exhibits a wide range of biological activities, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of [1'-(3-chloro-4-ethoxybenzoyl)-1,3'-bipiperidin-4-yl]methanol is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways in the body. This compound has been shown to interact with various receptors in the body, including the opioid and cannabinoid receptors, which are involved in pain perception and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been shown to exhibit anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of [1'-(3-chloro-4-ethoxybenzoyl)-1,3'-bipiperidin-4-yl]methanol is its wide range of biological activities, making it a versatile compound for the development of new drugs. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for the study of [1'-(3-chloro-4-ethoxybenzoyl)-1,3'-bipiperidin-4-yl]methanol. One area of research could be the development of new drugs based on the structure of this compound. Another area of research could be the investigation of the mechanism of action of this compound in more detail, which could lead to the development of more targeted drugs. Additionally, the potential use of this compound in the treatment of other diseases, such as cancer, could also be explored.

Synthesis Methods

The synthesis of [1'-(3-chloro-4-ethoxybenzoyl)-1,3'-bipiperidin-4-yl]methanol involves several steps, including the reaction of 3-chloro-4-ethoxybenzoyl chloride with piperidine, followed by the reaction of the resulting intermediate with formaldehyde. The final product, this compound, is obtained after purification and isolation.

Scientific Research Applications

[1'-(3-chloro-4-ethoxybenzoyl)-1,3'-bipiperidin-4-yl]methanol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. These properties make this compound a promising candidate for the development of new drugs for the treatment of various diseases.

Properties

IUPAC Name

(3-chloro-4-ethoxyphenyl)-[3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClN2O3/c1-2-26-19-6-5-16(12-18(19)21)20(25)23-9-3-4-17(13-23)22-10-7-15(14-24)8-11-22/h5-6,12,15,17,24H,2-4,7-11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZRBXAXVCVNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCCC(C2)N3CCC(CC3)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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